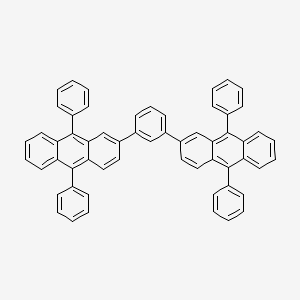
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene is a complex organic compound with the molecular formula C58H38 and a molecular weight of 734.92 g/mol . This compound is known for its unique structural properties, which include two diphenylanthracene groups attached to a central benzene ring. It is often used in advanced materials science and photonic applications due to its ability to exhibit strong fluorescence and photon upconversion properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene typically involves the coupling of 9,10-diphenylanthracene with a benzene derivative under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 9,10-diphenylanthracene-2-boronic acid with 1,3-dibromobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar palladium-catalyzed coupling reactions on a larger scale. The reaction conditions would be optimized for higher yields and purity, including the use of advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, reduced anthracene derivatives from reduction, and various substituted benzene derivatives from electrophilic substitution .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Medicine: Investigated for use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Wirkmechanismus
The mechanism of action of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene primarily involves its ability to absorb and emit light. The compound can undergo triplet-triplet annihilation photon upconversion, where two low-energy photons are absorbed, and one high-energy photon is emitted. This process is facilitated by the unique molecular structure, which allows for efficient energy transfer and emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: A simpler derivative with similar photophysical properties.
1,3-Diphenylisobenzofuran: Another compound used in photonic applications.
Rubrene: Known for its use in OLEDs and similar photonic devices.
Uniqueness
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene is unique due to its dual anthracene groups, which enhance its photophysical properties, making it more efficient in applications like photon upconversion and fluorescence compared to simpler derivatives .
Eigenschaften
Molekularformel |
C58H38 |
|---|---|
Molekulargewicht |
734.9 g/mol |
IUPAC-Name |
2-[3-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene |
InChI |
InChI=1S/C58H38/c1-5-18-39(19-6-1)55-47-28-13-15-30-49(47)57(41-22-9-3-10-23-41)53-37-45(32-34-51(53)55)43-26-17-27-44(36-43)46-33-35-52-54(38-46)58(42-24-11-4-12-25-42)50-31-16-14-29-48(50)56(52)40-20-7-2-8-21-40/h1-38H |
InChI-Schlüssel |
LWZGUSPCQZLALY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC(=CC=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


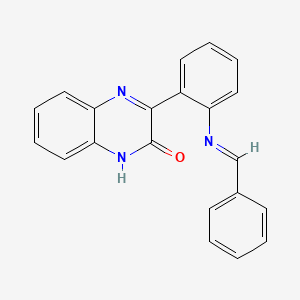
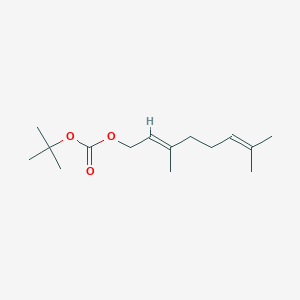
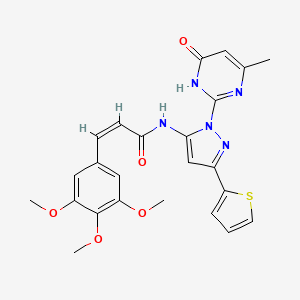
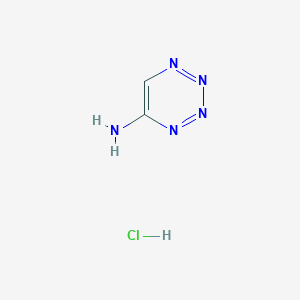

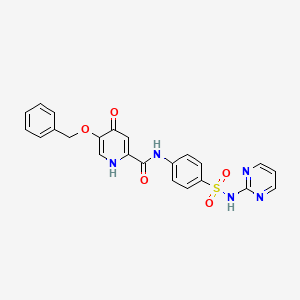
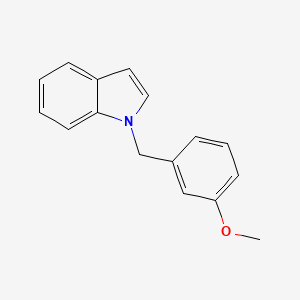
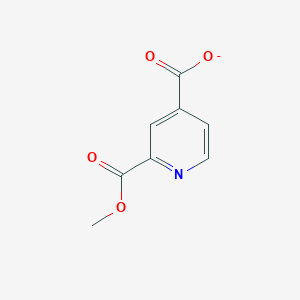

![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)

![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)

